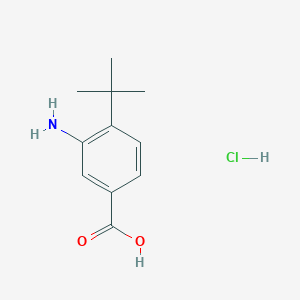3-Amino-4-(tert-butyl)benzoic acid hydrochloride
CAS No.: 91246-68-3
Cat. No.: VC2967797
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91246-68-3 |
|---|---|
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.7 g/mol |
| IUPAC Name | 3-amino-4-tert-butylbenzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12;/h4-6H,12H2,1-3H3,(H,13,14);1H |
| Standard InChI Key | KXNBVEVFHFPTCT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)O)N.Cl |
| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)O)N.Cl |
Introduction
Chemical Identity and Basic Properties
3-Amino-4-(tert-butyl)benzoic acid hydrochloride is the hydrochloride salt of 3-amino-4-tert-butylbenzoic acid. It contains a benzoic acid scaffold with an amino group at the 3-position and a tert-butyl group at the 4-position, with the amine protonated to form a hydrochloride salt . This salt formation enhances water solubility compared to the parent compound, making it potentially more valuable for pharmaceutical applications.
Identification Parameters
The compound possesses the following identification characteristics, critical for analytical and research purposes:
Table 1: Identification Parameters of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride
Structural Features
The molecular structure features several notable elements that determine its chemical behavior:
-
A carboxylic acid group (-COOH) attached to the benzene ring
-
A primary amine (-NH₂) at the meta position relative to the carboxylic acid
-
A tert-butyl group, providing steric bulk and hydrophobicity
-
Hydrochloride salt formation at the amine, enhancing water solubility
These structural elements confer distinct reactivity patterns and physicochemical properties that differentiate it from related aminobenzoic acid derivatives.
Physicochemical Properties
Understanding the physicochemical properties of 3-amino-4-(tert-butyl)benzoic acid hydrochloride is essential for predicting its behavior in various chemical and biological systems. While specific data for this hydrochloride salt is limited in the literature, properties can be extrapolated from related compounds.
Physical State and Appearance
Based on structural analogs, 3-amino-4-(tert-butyl)benzoic acid hydrochloride is likely a crystalline solid at room temperature . The parent compound (without HCl) has been documented, with data maintained in chemical repositories like PubChem .
Solubility Profile
The hydrochloride salt formation significantly enhances water solubility compared to the free base form. This characteristic makes it potentially valuable for pharmaceutical applications requiring aqueous solubility. By comparison, related aminobenzoic acids show the following solubility patterns:
Table 2: Comparative Solubility of Related Compounds
Acid-Base Properties
The compound contains both acidic (carboxylic acid) and basic (amine) functional groups, making it amphoteric. While specific pKa values for 3-amino-4-(tert-butyl)benzoic acid hydrochloride are not available in the searched literature, comparable compounds provide useful reference points:
The presence of the tert-butyl group, being more electron-donating than a methyl group, likely increases the pKa of the carboxylic acid slightly compared to 3-amino-4-methylbenzoic acid.
Synthesis Methods
Several potential synthetic routes can be employed to prepare 3-amino-4-(tert-butyl)benzoic acid hydrochloride, based on methodologies used for structurally similar compounds.
From Parent Compound
The most straightforward approach involves converting the free base form to the hydrochloride salt:
-
Dissolve 3-amino-4-tert-butylbenzoic acid in an appropriate solvent (e.g., ether, ethyl acetate)
-
Add a solution of hydrogen chloride in the same solvent
-
Collect the precipitated hydrochloride salt by filtration
-
Purify by recrystallization from a suitable solvent system
Ortho-Selective Amination Route
Based on literature precedent for ortho-selective amination of arene carboxylic acids:
-
Start with 4-tert-butylbenzoic acid
-
Convert to a suitable activated intermediate (e.g., benzoyloxycarbamate derivative)
-
Perform iron-catalyzed ortho-amination
-
Convert the resulting 3-amino-4-tert-butylbenzoic acid to its hydrochloride salt
This approach leverages the directing effect of the carboxylic acid group to achieve regioselective functionalization.
From 4-tert-butyltoluene
An alternative synthetic route might involve:
-
Oxidation of 4-tert-butyltoluene to 4-tert-butylbenzoic acid (similar to methods described for p-tert-butylbenzoic acid synthesis)
-
Nitration at the 3-position
-
Reduction of the nitro group to an amine
-
Formation of the hydrochloride salt
Analytical Characterization
Proper characterization of 3-amino-4-(tert-butyl)benzoic acid hydrochloride is crucial for confirming its identity and purity for research applications.
Chromatographic Methods
High-performance liquid chromatography (HPLC) provides an effective method for assessing purity and can be coupled with mass spectrometry for additional structural confirmation.
Future Research Directions
Several promising avenues for future research on 3-amino-4-(tert-butyl)benzoic acid hydrochloride can be identified:
-
Comprehensive Physicochemical Characterization: Determination of precise solubility parameters, pKa values, and crystallographic data would enhance understanding of this compound.
-
Synthetic Methodology Development: Optimization of synthetic routes with improved regioselectivity and yield would facilitate broader utilization.
-
Biological Activity Screening: Systematic evaluation of potential bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties, would illuminate the compound's therapeutic potential.
-
Structure-Property Relationships: Comparative studies with analogues having different substituents would provide valuable insights into the effect of the tert-butyl group on various properties.
-
Application Development: Exploration of applications in catalysis, materials science, and drug delivery systems could unlock new uses for this versatile compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume